1,2,4-Trichloro-5-(trichloromethoxy)benzene
Overview
Description
1,2,4-Trichloro-5-(trichloromethoxy)benzene is an organochlorine compound characterized by its unique structure, which includes three chlorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and environmental studies.
Preparation Methods
The synthesis of 1,2,4-Trichloro-5-(trichloromethoxy)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the chlorination of 1,4-dichlorobenzene, which can yield this compound as the main product . Industrial production often employs catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,4-Trichloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of moisture, it can hydrolyze to form chlorinated phenols.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,2,4-Trichloro-5-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in high-temperature reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and membranes, influencing their function .
Comparison with Similar Compounds
1,2,4-Trichloro-5-(trichloromethoxy)benzene can be compared with other chlorinated benzenes, such as:
1,2,4-Trichlorobenzene: Similar in structure but lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions, leading to variations in chemical behavior and applications.
1,2,4,5-Tetrachlorobenzene: Contains an additional chlorine atom, which affects its reactivity and uses.
The unique trichloromethoxy group in this compound provides distinct chemical properties and reactivity, making it valuable in specific applications.
Properties
IUPAC Name |
1,2,4-trichloro-5-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYWFXMSFUTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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